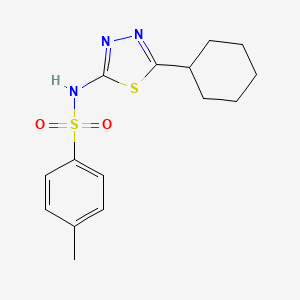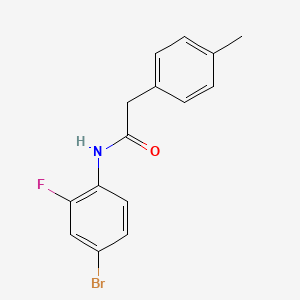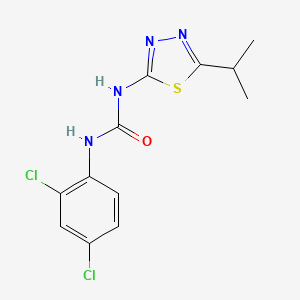![molecular formula C15H15NO2 B5794585 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione, also known as PDKI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDKI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione is believed to act as a partial agonist at several key receptors in the brain, including the dopamine and serotonin receptors. This activity may underlie the compound's observed effects on behavior and physiology.
Biochemical and Physiological Effects:
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects, including changes in locomotor activity, body temperature, and heart rate. These effects are thought to be mediated by the compound's activity at key receptors in the brain.
实验室实验的优点和局限性
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has several advantages as a research tool, including its selectivity for key receptors in the brain and its ability to produce specific effects on behavior and physiology. However, the compound's complex mechanism of action and potential side effects must be carefully considered when designing experiments.
未来方向
There are several potential directions for future research on 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione, including:
1. Investigation of the compound's effects on specific neurotransmitter systems in the brain.
2. Development of more selective analogs of 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione for use in research and potential therapeutic applications.
3. Study of the compound's effects on behavior and physiology in animal models of neurological and psychiatric disorders.
4. Investigation of the compound's potential as a tool for studying the role of specific receptors in the brain.
5. Exploration of the compound's potential as a therapeutic agent for a range of neurological and psychiatric disorders.
In conclusion, 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione is a promising compound for scientific research, with a range of potential applications in neuroscience, pharmacology, and medicinal chemistry. Further investigation of the compound's mechanism of action and potential therapeutic applications is warranted, and may lead to the development of new treatments for a range of neurological and psychiatric disorders.
合成方法
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione can be synthesized through a variety of methods, including the reaction of indene-1,3-dione with pyrrolidine in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione requires specialized knowledge and equipment, and should only be attempted by trained professionals.
科学研究应用
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been found to exhibit activity at several key receptors in the brain, including the dopamine and serotonin receptors. This activity has led to interest in 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione as a potential treatment for a range of neurological and psychiatric disorders.
属性
IUPAC Name |
2-(1-pyrrolidin-1-ylethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10(16-8-4-5-9-16)13-14(17)11-6-2-3-7-12(11)15(13)18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFCNJMHHOSEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5794524.png)
![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)
![3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)
![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
